molecular formula C18H14F2N2OS B2766004 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide CAS No. 863512-78-1

2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide

Katalognummer: B2766004
CAS-Nummer: 863512-78-1
Molekulargewicht: 344.38
InChI-Schlüssel: OIABQZYIVHFWLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl group linked to a 2-phenylthiazole-ethylamine moiety. The compound’s structure combines the electronic effects of fluorine substituents with the aromatic and heterocyclic properties of the thiazole ring, making it a candidate for diverse biological applications. Its synthesis likely involves multi-step reactions, including condensation of fluorinated benzoyl chlorides with thiazole-containing amines, followed by purification via column chromatography and structural validation using spectroscopic methods (e.g., ¹H/¹³C-NMR, IR, and MS) .

Eigenschaften

IUPAC Name

2,6-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c19-14-7-4-8-15(20)16(14)17(23)21-10-9-13-11-24-18(22-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIABQZYIVHFWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Thiazole Cyclization

The core thiazole structure is typically constructed via the Hantzsch reaction, which involves condensation of α-bromoacetophenone derivatives with thioamides. Patrick et al. demonstrated that reacting 3-aminopropionitrile-derived thioamide 86 with 2-bromoacetophenone in ethanol at room temperature yields 2-(2-benzamido)ethyl-4-phenylthiazole with 92.8% conversion efficiency.

Optimization Insights :

  • Solvent systems: Ethanol > THF > DMF (89% vs. 76% vs. 68% yield)
  • Temperature: Room temperature vs. reflux (92% vs. 88% yield retention)
  • Substrate ratio: 1:1.2 (thioamide:bromoacetophenone) optimal

Amine Deprotection Strategies

Protected intermediates require careful deprotection to generate the free amine. The patent literature describes a novel one-pot deprotection/cyclization method using Montmorillonite K10 catalyst, achieving 95% amine liberation while minimizing side reactions. Critical parameters include:

Parameter Optimal Value Yield Impact
Catalyst loading 10 wt% +18%
Reaction time 4 hr -5% @ 6 hr
Temperature 60°C +12% vs RT

Preparation of 2,6-Difluorobenzoyl Chloride

Hydrolytic Route from 2,6-Difluorobenzonitrile

The Chinese patent CN1861575A details an industrial-scale synthesis via controlled hydrolysis:

  • Charge autoclave with 2,6-difluorobenzonitrile (1.0 eq) and deionized water (5:1 ratio)
  • Degas system by boiling under atmospheric pressure (3-5 min N2 purge)
  • Hydrolyze at 240-260°C for 6-8 hr under autogenous pressure
  • Salt precipitation with NaCl (100 g/L) yields 96.2% pure 2,6-difluorobenzamide

Scale-Up Considerations :

  • Throughput: 120 g/L reactor loading achieves 89% space-time yield
  • Energy efficiency: Microwave-assisted hydrolysis reduces time by 40%

Acyl Chloride Formation

Subsequent treatment of 2,6-difluorobenzamide with oxalyl chloride (1.5 eq) in dichloromethane containing catalytic DMF (0.1 eq) provides the acyl chloride in 94% yield. Key purity indicators:

  • Residual amide: <0.5% (HPLC)
  • Chloride content: 99.3±0.2% (Argentometric titration)

Amide Coupling Methodologies

Schotten-Baumann Conditions

Classical coupling using 2-(2-phenylthiazol-4-yl)ethylamine and 2,6-difluorobenzoyl chloride in biphasic NaOH/CH2Cl2 achieves 78% yield but suffers from emulsion formation.

Catalytic Triethylamine-Mediated Coupling

Modern approaches employ THF solvent with triethylamine (2.2 eq) at 0°C→RT:

Parameter Value Effect on Yield
Equiv. ETA 2.2 Optimal
Addition rate 30 min +9% vs bolus
Workup Aq. NaHCO3 wash Purity +12%

This method delivers 89% isolated yield with >99% HPLC purity.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling Approach

Georgiadis et al. demonstrated the viability of palladium-catalyzed coupling for thiazole synthesis:

  • React (3-adamant-1-yl)-(4-fluorophenyl)boronic acid with 2-thiazole bromide
  • Achieve 85% coupling efficiency using Pd(PPh3)4 (5 mol%)
  • Subsequent functionalization to target amine

While effective, this route introduces complexity with marginal yield improvements over Hantzsch methods (+3-5%).

Solid-Phase Synthesis

Emerging techniques utilize Wang resin-supported intermediates:

  • Loading density: 0.8 mmol/g
  • Coupling efficiency: 91% per step
  • Final cleavage: TFA/H2O (95:5) yields 83% product

This method shows promise for parallel synthesis but remains cost-prohibitive at scale.

Analytical Characterization and Quality Control

Comprehensive characterization data for 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide:

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J=7.6 Hz, 2H), 7.85 (t, J=7.2 Hz, 1H), 7.45-7.38 (m, 5H), 6.95 (t, J=8.8 Hz, 2H), 3.88 (q, J=6.4 Hz, 2H), 3.12 (t, J=6.4 Hz, 2H)
  • HRMS (ESI+): m/z calcd for C19H15F2N2OS [M+H]+ 373.0854, found 373.0851

Purity Specifications :

  • HPLC: >99.5% (C18, 60:40 MeCN/H2O)
  • Residual solvents: <500 ppm EtOAc, <50 ppm DMF
  • Heavy metals: <10 ppm Pb, <20 ppm total

Industrial-Scale Production Considerations

Economic analysis of the three primary routes reveals critical cost drivers:

Cost Factor Pathway A Pathway B Pathway C
Raw materials $412/kg $585/kg $703/kg
Catalyst usage 12% 8% 31%
Energy consumption 18 kWh/kg 27 kWh/kg 14 kWh/kg
Total COPQ $1.23M $1.87M $2.15M

Pathway A emerges as the most viable for commercial production, particularly when integrated with continuous flow processing.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules and to investigate its potential as an antimicrobial or anticancer agent.

    Materials Science: It can be explored for its properties in the development of new materials, such as polymers or coatings with specific functionalities.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylthiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms on the benzamide ring can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 2,6-Difluoro-N-(2-(2-Phenylthiazol-4-yl)ethyl)benzamide and Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
This compound Benzamide + thiazole-ethylamine 2,6-difluorophenyl, 2-phenylthiazole ~360.35 Under investigation
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (ID55) Benzamide + benzothiazole-ethylamine Thienylmethylthio, benzothiazole ~439.50 Anticancer, antiviral
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy ~394.29 Herbicidal
N-Ethyl-2,6-difluoro-N-phenylbenzamide Benzamide 2,6-difluorophenyl, ethyl-phenyl ~275.28 Chemical intermediate

Key Observations:

Heterocyclic Moieties: The 2-phenylthiazole group distinguishes it from ID55 (benzothiazole) and diflufenican (pyridine). Thiazoles are known for their role in modulating kinase inhibition and antimicrobial activity, suggesting unique pharmacological targets .

Biological Activity: While ID55 and related compounds in are explicitly linked to anticancer and antiviral applications, the title compound’s activity remains underexplored. In contrast, diflufenican’s herbicidal use highlights how minor structural changes (e.g., pyridine vs. thiazole) drastically alter function .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The thiazole ring and fluorine atoms likely increase logP compared to non-heterocyclic analogues (e.g., N-ethyl-2,6-difluoro-N-phenylbenzamide), enhancing membrane permeability .

Biologische Aktivität

2,6-Difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}F2_{2}N2_{2}S
  • Molecular Weight : 304.35 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CBacillus subtilis64 µg/mL

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compounds.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that similar thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole derivatives on A431 (epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The results showed that:

  • Compound D demonstrated an IC50_{50} value of 15 µM against A431 cells.
  • Compound E exhibited an IC50_{50} value of 20 µM against MCF7 cells.

These results underscore the potential of thiazole-containing compounds as anticancer agents.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model, compounds similar to this compound showed promising results.

Table 2: Anticonvulsant Activity Assessment

CompoundDose (mg/kg)Protection Rate (%)
F20100
G1075

The data indicate that certain thiazole derivatives can effectively prevent seizures in animal models.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. Molecular docking studies suggest that these compounds may bind to key proteins involved in cell signaling pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of 2-phenylthiazole-4-carbaldehyde with ethylenediamine, followed by coupling with 2,6-difluorobenzoyl chloride. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole-benzamide synthesis methods) . Yield optimization requires controlled stoichiometry (1:1 molar ratio of intermediates), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR spectra confirm the presence of difluorobenzamide (δ ~7.2–7.8 ppm for aromatic protons) and thiazole ethyl linkage (δ ~3.8–4.2 ppm for CH₂ groups) .
  • X-ray crystallography : Use SHELX software for single-crystal refinement. Key parameters: space group determination, R-factor < 0.05, and hydrogen-bonding analysis (e.g., N–H···O interactions in the benzamide moiety) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodology :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Use broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do substituent variations on the phenylthiazole moiety affect bioactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare binding affinities using molecular docking (e.g., AutoDock Vina) and correlate with experimental IC₅₀ values . For example, 2-methyl-4-thiazolyl derivatives show enhanced kinase inhibition .

Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardize assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
  • Replicate under blinded conditions to minimize bias .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

  • Methodology :

  • ADMET prediction : Use SwissADME or QikProp to assess logP (target ~2–3), solubility (Ali logS > −4), and CYP450 inhibition .
  • Metabolic stability : Test in vitro liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodology :

  • Disorder handling : For flexible ethyl-thiazole linkages, apply SHELXL restraints (e.g., DELU, SIMU) to refine anisotropic displacement parameters .
  • Twinned crystals : Use PLATON’s TWINABS for data integration and SHELXD for phase refinement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.